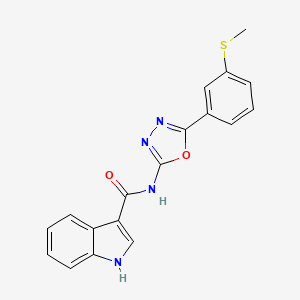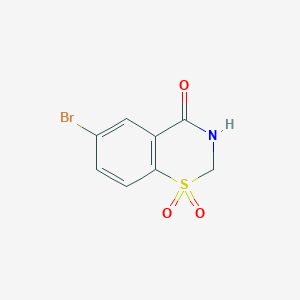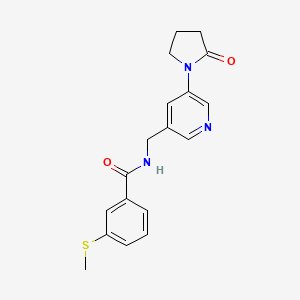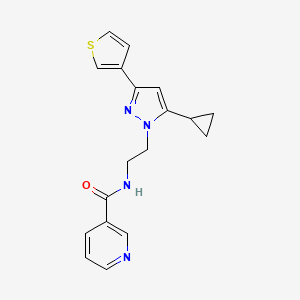
N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide” is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry . These include an indole ring, a 1,3,4-oxadiazole ring, and a methylthio group attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a 1,3,4-oxadiazole ring, and a methylthio group attached to a phenyl ring. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of chemical reactions. For example, N-substituted hydrazinecarbothioamides can react with 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate to afford various heterocyclic rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the methylthio group could potentially increase the compound’s lipophilicity, which could affect its solubility and permeability .Mécanisme D'action
The mechanism of action of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide involves the inhibition of certain enzymes, which are involved in different biochemical and physiological processes. This inhibition leads to the disruption of these processes, which can have both positive and negative effects depending on the specific application.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes, as well as its potential to modulate different signaling pathways. This compound has also been found to have anti-inflammatory and anti-tumor properties, which make it a valuable tool for studying different diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide in lab experiments include its ability to inhibit the activity of certain enzymes, as well as its potential to modulate different signaling pathways. However, some limitations of using this compound include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Orientations Futures
There are various future directions for the study of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide, including its potential applications in drug discovery and development, as well as in the study of different diseases and physiological processes. Further studies are needed to determine the optimal dosage and administration of this compound, as well as its potential side effects and toxicity. Additionally, more research is needed to explore the different mechanisms of action of this compound and its potential applications in different fields of research.
Méthodes De Synthèse
The synthesis of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide involves several steps, including the reaction of 3-(methylthio)aniline with ethyl chloroformate to form an intermediate compound. This intermediate is then subjected to further reactions with different reagents to produce the final product.
Applications De Recherche Scientifique
N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide has various scientific research applications, including its use in drug discovery and development, as well as in the study of different biochemical and physiological processes. This compound has been found to be effective in inhibiting the activity of certain enzymes, which makes it a valuable tool for studying the mechanism of action of different substances.
Propriétés
IUPAC Name |
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c1-25-12-6-4-5-11(9-12)17-21-22-18(24-17)20-16(23)14-10-19-15-8-3-2-7-13(14)15/h2-10,19H,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKNRTMOHOIEDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-2-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2730374.png)

![Exo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride](/img/no-structure.png)
![1-(3-Chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2730377.png)
![4-[(Furan-2-carbonyl)-amino]-2-hydroxy-benzoic acid](/img/structure/B2730378.png)
![N~5~-(4-ethylbenzyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2730380.png)


![N-(4-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2730388.png)

![(4-fluorophenyl)[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl]methanone](/img/structure/B2730391.png)

